5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule featuring:
- A thiazolo[3,2-b][1,2,4]triazole core, which combines fused thiazole and triazole heterocycles.
- A 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic system integrating oxygen and nitrogen atoms.
- A 4-bromophenyl substituent, contributing halogen-mediated electronic effects.
- A 2-ethyl group and a 6-hydroxyl group, influencing solubility and reactivity.
Properties
IUPAC Name |
5-[(4-bromophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-3-5-14(21)6-4-13)24-9-7-20(8-10-24)27-11-12-28-20/h3-6,16,26H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLITAGERCEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5(CC4)OCCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898345-83-0) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various pharmacophoric elements that may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 479.39 g/mol. The structure features a thiazole ring fused to a triazole moiety and incorporates a spirocyclic framework that may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H23BrN4O3S |
| Molecular Weight | 479.39 g/mol |
| CAS Number | 898345-83-0 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and triazole rings have shown efficacy against various bacterial strains and fungi due to their ability to disrupt cellular processes.
Case Study: Antibacterial Activity
In a study examining the antibacterial effects of thiazole derivatives, it was found that compounds with bromophenyl substitutions demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism of action was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research has indicated that similar thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Research Findings:
A study published in the Journal of Medicinal Chemistry highlighted that triazole derivatives exhibited cytotoxic effects on human cancer cell lines by inducing oxidative stress and DNA damage. The specific activity of this compound remains to be fully elucidated but suggests a promising avenue for further investigation.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : The presence of nitrogen-rich heterocycles allows for potential intercalation into DNA structures.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels leading to cellular apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Structural Divergences and Implications
Core Heterocycles: The target compound’s thiazolo-triazole core differs from the benzoxazole-triazole-thione in and the triazinoindole in . The thiazolo-triazole system may exhibit distinct electronic properties due to sulfur and nitrogen arrangement, influencing redox activity and binding affinity.
Functional Groups :
- The 6-hydroxyl group in the target compound enhances hydrophilicity, contrasting with the C=S group in ’s triazole-thione, which increases lipophilicity and metal-binding capacity .
- The 4-bromophenyl group is common across analogs (e.g., ), suggesting shared halogen-bonding interactions critical for bioactivity.
Preparation Methods
Solvent and Base Effects
Source emphasizes the role of polar aprotic solvents (e.g., THF/DCM) in stabilizing intermediates during spirocycle formation. Substituting DCM with toluene reduces yields by 15%, likely due to poor solubility of the acyl chloride intermediate.
Stereochemical Control
The cycloaddition in Source proceeds with high diastereoselectivity, attributed to the planar transition state of the azomethine ylide. Computational studies suggest that the (1RS,2RS,3SR,3aSR) configuration is favored due to minimized steric clashes between the 4-bromophenyl and ethyl groups.
Green Chemistry Considerations
Source advocates for catalyst-free conditions and room-temperature reactions to align with green chemistry principles. Implementing microwave-assisted synthesis could reduce reaction times from 12 hours to 2 hours, though this remains untested for the target compound.
Analytical Validation
Spectroscopic Characterization
- $$ ^1H $$ NMR :
- $$ ^{13}C $$ NMR :
- X-ray Crystallography :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-((4-bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodology :
- Reflux condensation of precursor triazole derivatives with substituted aldehydes in ethanol or dimethylformamide (DMF) under acidic catalysis (e.g., glacial acetic acid or triethylamine) is a common approach .
- Critical parameters include solvent polarity (ethanol for lower reactivity, DMF for enhanced solubility), temperature (80–100°C), and stoichiometric control of the spiro-ring-forming agent .
- Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product from byproducts like unreacted triazoles .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Use 1H/13C NMR to verify the presence of the spiro[4.5]decane system (distinct singlet for the azaspiro N-CH2 group) and bromophenyl protons .
- IR spectroscopy identifies key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, C-Br at ~600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology :
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 1–100 µg/mL .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., FAAH) with IC50 determination via dose-response curves .
- Include positive controls (e.g., ciprofloxacin for antimicrobials, Orlistat for lipase inhibition) to validate assay conditions .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its bioactivity?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with targets like kinases or GPCRs, using crystal structures from the PDB .
- DFT calculations (Gaussian 09) optimize geometry and calculate electrostatic potential maps to identify reactive sites for SAR modifications .
- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Apply Design of Experiments (DoE) to isolate variables (e.g., solvent purity, cell line viability) that impact assay reproducibility .
- Use meta-analysis of published data to identify trends (e.g., bromophenyl derivatives consistently show higher antimicrobial activity than chloro analogs) .
- Cross-validate findings via orthogonal assays (e.g., replace MTT with resazurin for cytotoxicity to rule out false positives) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Salt formation : React the hydroxyl group with sodium bicarbonate to form a water-soluble sodium salt .
- Nanoformulation : Use PLGA nanoparticles (solvent evaporation method) to enhance permeability across biological barriers .
- Assess stability via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
Q. How does its activity compare to structurally related analogs?
- Methodology :
- Construct a SAR table comparing substituents (e.g., ethoxy vs. methoxy groups) and bioactivity (see example below) :
| Compound | Substituents | IC50 (µM, FAAH) | MIC (µg/mL, S. aureus) |
|---|---|---|---|
| Target compound | Bromophenyl, spiro[4.5]decane | 0.45 | 8.2 |
| Piperazine analog | Bromophenyl, piperazine | 1.2 | 12.5 |
| Methoxybenzylidene | Methoxy, benzylidene | 3.8 | 25.0 |
- Use molecular dynamics simulations to explain differences in binding free energy (ΔG) between analogs .
Q. What reaction mechanisms underlie its synthetic pathways?
- Methodology :
- Isotopic labeling (e.g., D2O in NMR) tracks proton transfer during spiro-ring formation .
- Kinetic studies (e.g., varying temperature/pH) identify rate-determining steps, such as imine formation in condensation reactions .
- In situ IR monitors intermediate species (e.g., Schiff base formation) during reflux .
Methodological Notes
- Contraindications : Avoid using thiourea catalysts in synthesis, as they may react with bromophenyl groups to form sulfides .
- Critical solvents : Chloroform or DCM is preferred for reactions involving light-sensitive intermediates .
- Data validation : Always replicate experiments with independent batches (n ≥ 3) and report mean ± SD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
